molecular formula C5ClF4N B156645 3-Chloro-2,4,5,6-tetrafluoropyridine CAS No. 1735-84-8

3-Chloro-2,4,5,6-tetrafluoropyridine

Cat. No. B156645
CAS RN: 1735-84-8
M. Wt: 185.5 g/mol
InChI Key: UXUZMYHSICIOQT-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative . Its quantum mechanical calculations of energies, geometries, and vibrational wave numbers have been performed by DFT level of theory .


Synthesis Analysis

3-Chloro-2,4,5,6-tetrafluoropyridine can be prepared by reacting with zinc to form a corresponding organo-zinc compound . It can also react with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor to form a product with fluorine replaced by hydrogen at position 4 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4,5,6-tetrafluoropyridine is represented by the formula C5ClF4N . The molecular weight is 185.51 .


Chemical Reactions Analysis

3-Chloro-2,4,5,6-tetrafluoropyridine reacts with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor to form a product with fluorine replaced by hydrogen at position 4 .


Physical And Chemical Properties Analysis

3-Chloro-2,4,5,6-tetrafluoropyridine is a clear liquid with a refractive index of n20/D 1.436 (lit.) . It has a boiling point of 118-121 °C (lit.) and a density of 1.609 g/mL at 25 °C (lit.) .

Safety and Hazards

3-Chloro-2,4,5,6-tetrafluoropyridine is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact and effects of contact or inhalation may be delayed .

properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZMYHSICIOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169628
Record name Pyridine, 3-chloro-2,4,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4,5,6-tetrafluoropyridine

CAS RN

1735-84-8
Record name Pyridine, 3-chloro-2,4,5,6-tetrafluoro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-chloro-2,4,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4,5,6-tetrafluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Chloro-2,4,5,6-tetrafluoropyridine react differently with zirconocene complexes compared to their titanium counterparts?

A2: Studies using zirconocene bis(trimethylsilyl)acetylene complexes, such as Cp2Zr(L)(η2-Me3SiC2SiMe3) (L = THF, pyridine), demonstrate a preference for C–Cl bond activation in 3-Chloro-2,4,5,6-tetrafluoropyridine, yielding Cp2Zr(3-C5NF4)Cl []. In contrast, similar titanium complexes, like Cp2Ti(η2-Me3SiC2SiMe3), favor C–F bond activation over C–H or C–Cl activation when reacting with fluorinated pyridines []. This difference highlights the influence of the metal center on the reaction pathway and selectivity in organometallic transformations.

Q2: Can 3-Chloro-2,4,5,6-tetrafluoropyridine be selectively defluorinated?

A3: While direct, selective defluorination of 3-Chloro-2,4,5,6-tetrafluoropyridine has not been reported in the provided research, related studies suggest possibilities. Research on transfer hydrogenative defluorination of polyfluoroarenes, including pentafluoropyridine, using a bifunctional azairidacycle catalyst with HCOOK as a hydrogen source shows promise []. This method preferentially cleaves C-F bonds, leaving other substituents, like chlorine, untouched []. This strategy could potentially be applied to 3-Chloro-2,4,5,6-tetrafluoropyridine, although further investigation is needed to confirm its efficacy and selectivity for this specific substrate.

Q3: Are there any studies on the photochemical behavior of 3-Chloro-2,4,5,6-tetrafluoropyridine?

A4: One study has investigated the gas-phase photoisomerization of 3-Chloro-2,4,5,6-tetrafluoropyridine []. Further details about the specific products and mechanisms of this photoisomerization are not provided in the abstract, but it suggests potential for photochemical transformations of this compound.

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